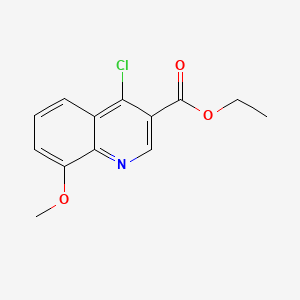







|
REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].P(Cl)(Cl)([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:21][C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=NC2=C(C=CC=C12)OC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was warmed until all the solid
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for two hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to below 100° C. the mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in a rotary evaporator
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in 100 ml acetone
|
|
Type
|
ADDITION
|
|
Details
|
the solution poured onto an ice-water mixture (800 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the solid product extracted successively with 450 ml, 250 ml and 100 ml portions of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 68.16 g crude product
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove a small quantity of insoluble material
|
|
Type
|
FILTRATION
|
|
Details
|
The toluene solution was filtered through a bed of 250 g fluorisil
|
|
Type
|
CONCENTRATION
|
|
Details
|
The purified solution was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC2=C(C=CC=C12)OC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.17 g | |
| YIELD: PERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |